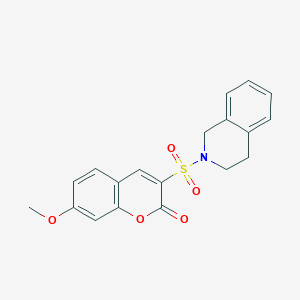

7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Description

7-Methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative conjugated with a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety via a sulfonyl linker. The compound features a methoxy group at position 7 of the coumarin core and a sulfonylated THIQ group at position 2. This structural design aligns with medicinal chemistry strategies targeting P-glycoprotein (P-gp), a key efflux pump implicated in multidrug resistance (MDR) in cancer therapy . The sulfonyl group serves as a rigid spacer, distinguishing it from other coumarin-THIQ conjugates with flexible or aromatic spacers.

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-16-7-6-14-10-18(19(21)25-17(14)11-16)26(22,23)20-9-8-13-4-2-3-5-15(13)12-20/h2-7,10-11H,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRIPCIQWUHSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Coumarin Scaffold Construction

Synthesis of 7-Methoxy-2H-Chromen-2-One

The foundational step involves preparing the 7-methoxycoumarin core. A widely adopted method derives from Eaton’s reagent-mediated cyclization of substituted malonic acid monoesters. For example:

- Condensation : React 2-hydroxy-4-methoxyacetophenone with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

- Cyclization : Treat the intermediate with Eaton’s reagent (phosphorus pentoxide in methanesulfonic acid) at 80°C for 4 hours, achieving 7-methoxy-2H-chromen-2-one in 79–91% yield.

Key spectral characteristics include:

Sulfonylation at C3 Position

Vilsmeier-Haack Formylation

To introduce a formyl group at C3 for subsequent sulfonamide coupling:

Tetrahydroisoquinoline Sulfonamide Coupling

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl Chloride

Optimization and Challenges

Regioselectivity Control

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Effects on the Coumarin Core

The target compound’s 7-methoxy group contrasts with hydroxyl or halogen substituents in analogues like:

- 7-Hydroxy-4-methyl-2H-chromen-2-one (1d) : Lacks the THIQ-sulfonyl group, reducing P-gp inhibitory activity .

However, this may reduce hydrogen-bonding interactions critical for binding to P-gp’s hydrophobic pocket .

Role of the THIQ Moiety and Spacer Design

The THIQ-sulfonyl group is a defining feature. Similar compounds with THIQ linked via flexible or aromatic spacers demonstrate:

- Compound 3h (polymethylene spacer) : Highest P-gp affinity (IC50 = 70 nM) due to spacer flexibility, enabling optimal orientation within the binding site .

- Compounds 3k, 3l, 3o (para-xylyl spacers) : Moderate activity (IC50 = 160–280 nM) but exceptional selectivity over MRP1 (SI > 350), attributed to steric and electronic compatibility with P-gp .

The sulfonyl linker in the target compound introduces rigidity, which may limit conformational adaptability compared to 3h’s flexible spacer.

Pharmacological Profiles

Table 1: Key Comparative Data for Coumarin-THIQ Conjugates

| Compound | Substituents (Coumarin) | Spacer Type | P-gp IC50 (nM) | MRP1 Selectivity (SI) |

|---|---|---|---|---|

| Target Compound | 7-OCH3, 3-THIQ-SO2 | Sulfonyl | Not reported | Not reported |

| 3h | 7-OH, 3-THIQ | Polymethylene | 70 | Moderate |

| 3k | 7-OH, 3-THIQ | Para-xylyl | 160 | >350 |

| 1d | 7-OH, 4-CH3 | None | Inactive | N/A |

- Potency: While direct IC50 data for the target compound is unavailable, its structural similarity to 3k suggests nanomolar-range activity. The methoxy group may enhance bioavailability but could slightly reduce affinity compared to 3h’s hydroxyl group .

- Selectivity : The sulfonyl linker may mimic para-xylyl spacers in 3k/3l, favoring P-gp over MRP1 due to size exclusion in MRP1’s binding pocket .

Mechanistic Insights from Molecular Docking

Molecular docking studies on analogous compounds reveal:

- THIQ Interaction : The THIQ moiety binds to P-gp’s transmembrane domain, with protonatable nitrogen forming ionic interactions with Asp/Glutamate residues .

- Coumarin Positioning : Substituents at C3 and C7 influence orientation; methoxy at C7 may shift the coumarin ring away from key hydrophobic residues compared to hydroxyl groups .

- Sulfonyl Linker : Could stabilize the compound via sulfonyl-oxygen interactions with Tyr307 or Ser975 in P-gp’s drug-binding pocket .

Biological Activity

7-Methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a complex organic compound classified under chromenone derivatives. It features a unique structure that includes a chromene backbone with a methoxy group and a sulfonyl group attached to a tetrahydroisoquinoline moiety. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often display significant antimicrobial activity. For instance, derivatives of chromenones have been shown to exhibit antibacterial effects against various pathogens. The presence of the methoxy and sulfonyl groups enhances the compound's solubility and bioactivity, making it a candidate for further investigation in antimicrobial therapies.

Neuroprotective Effects

The tetrahydroisoquinoline moiety is known for its neuroprotective properties. Studies suggest that compounds containing this structure can influence neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases. The neuroprotective potential of this compound is an area of ongoing research, particularly in relation to its ability to modulate oxidative stress and inflammation in neuronal cells.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound have shown promise in inhibiting the growth of cancer cells. The structural components of the molecule may interact with critical biological targets involved in cell proliferation and survival pathways. For instance, studies have reported that related tetrahydroisoquinoline derivatives exhibit significant antitumor activity by inducing apoptosis in cancer cells through various mechanisms.

Understanding the mechanism of action for this compound involves exploring its interactions with biological targets. Interaction studies typically focus on:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Modulation : It could alter receptor activity associated with neurotransmitter systems.

- Oxidative Stress Regulation : The compound might modulate oxidative stress responses, contributing to its neuroprotective effects.

Comparative Analysis with Similar Compounds

Here’s a comparison table highlighting the biological activities and unique features of structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one | Structure | Antibacterial | Hydroxyl group enhances solubility |

| Coumarin Derivatives | Varies | Antimicrobial | Broad spectrum of activity against various bacteria |

| 1,2,3,4-Tetrahydroisoquinoline Derivatives | Varies | Neuroprotective | Potential for treating neurological disorders |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various chromenone derivatives, this compound was tested against several bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria compared to control groups.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of tetrahydroisoquinoline derivatives included this compound. The study highlighted its ability to reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.